molecular formula C6H11NO2 B15324018 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one

Cat. No.: B15324018
M. Wt: 129.16 g/mol
InChI Key: UEULFQVWOCWESU-UHFFFAOYSA-N
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Description

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one is an organic compound characterized by the presence of an amino group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of tetrahydrofuran derivatives with amino-containing compounds under controlled conditions. One common method is the reductive amination of 3-tetrahydrofuranone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one is unique due to its combination of an amino group and a tetrahydrofuran ring.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-amino-1-(oxolan-3-yl)ethanone

InChI

InChI=1S/C6H11NO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4,7H2

InChI Key

UEULFQVWOCWESU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)CN

Origin of Product

United States

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